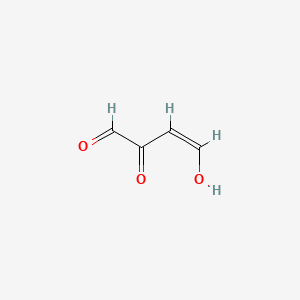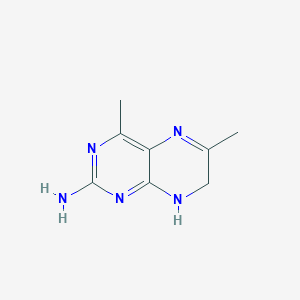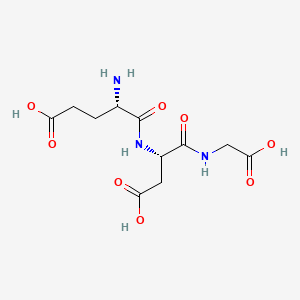
Glutamyl-aspartyl-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutamyl-aspartyl-glycine is a tripeptide composed of the amino acids glutamate, aspartate, and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glutamyl-aspartyl-glycine can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, typically protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using specific aminopeptidases. These enzymes catalyze the formation of peptide bonds between amino acids, offering a more environmentally friendly and efficient alternative to chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Glutamyl-aspartyl-glycine can undergo various chemical reactions, including:
Oxidation: The oxidation of the peptide can lead to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through enzymatic or chemical methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Enzymes like aminopeptidases or chemical reagents for specific amino acid modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
Applications De Recherche Scientifique
Glutamyl-aspartyl-glycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications due to its involvement in various biochemical pathways.
Industry: Utilized in the production of bioactive peptides and as a substrate for enzymatic reactions
Mécanisme D'action
The mechanism of action of glutamyl-aspartyl-glycine involves its interaction with specific enzymes and receptors in the body. For example, it can act as a substrate for aminopeptidases, which cleave the peptide into its constituent amino acids. These amino acids can then participate in various metabolic pathways, including the synthesis of neurotransmitters and other bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutathione (γ-glutamyl-cysteinyl-glycine): A major intracellular antioxidant involved in detoxification and cellular protection.
Aspartyl-glycine: A dipeptide composed of aspartate and glycine, involved in protein digestion and metabolism.
Uniqueness
Its combination of glutamate, aspartate, and glycine allows it to participate in various metabolic pathways and interact with specific enzymes and receptors, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
75007-24-8 |
|---|---|
Formule moléculaire |
C11H17N3O8 |
Poids moléculaire |
319.27 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H17N3O8/c12-5(1-2-7(15)16)10(21)14-6(3-8(17)18)11(22)13-4-9(19)20/h5-6H,1-4,12H2,(H,13,22)(H,14,21)(H,15,16)(H,17,18)(H,19,20)/t5-,6-/m0/s1 |
Clé InChI |
DSPQRJXOIXHOHK-WDSKDSINSA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


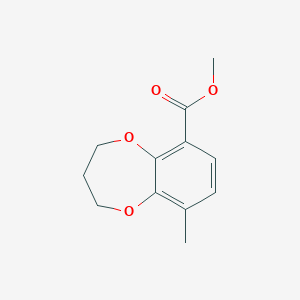
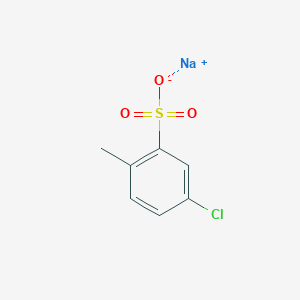




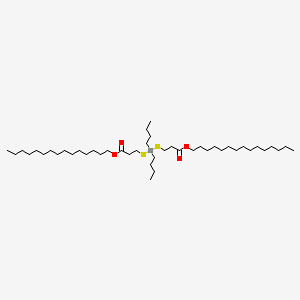
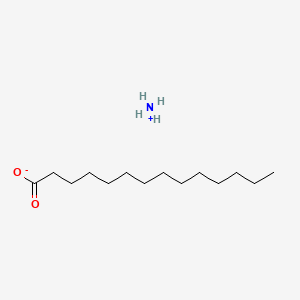
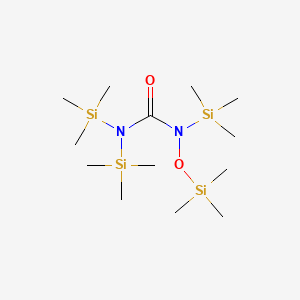
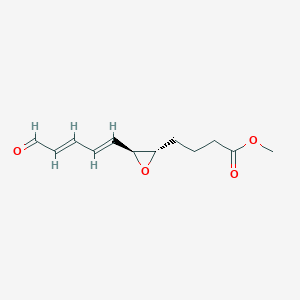
![Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-](/img/structure/B13790961.png)
